5-bromo-2-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide -

5-bromo-2-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide

Catalog Number: EVT-3848394
CAS Number:
Molecular Formula: C22H17BrN2O3
Molecular Weight: 437.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715)

Compound Description: TAK-715 is a potent and orally active inhibitor of p38 mitogen-activated protein (MAP) kinase. It exhibits significant anti-inflammatory activity by inhibiting the production of tumor necrosis factor-alpha (TNF-alpha), a key pro-inflammatory cytokine. [] This compound is being investigated for the treatment of rheumatoid arthritis. []

Relevance: While TAK-715 contains a thiazole ring instead of the benzoxazole ring present in 5-bromo-2-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide, both compounds share a central benzamide core and demonstrate potent biological activities. The presence of similar substituents like ethyl and methylphenyl groups further highlights their structural relationship. This suggests that 5-bromo-2-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide might also possess notable biological activities, potentially in a similar therapeutic area.

3-({4-[(2-Methylbenzylidene)amino]-5-sulfanylidene-1H-1,2,4-triazol-3-yl}methyl)-1,3-benzoxazol-2(3H)-one

Compound Description: This compound is characterized by its benzoxazolone core, a triazole ring, and a methylbenzylidene substituent. [] The crystal structure reveals weak intramolecular hydrogen bonds and pi-pi interactions that contribute to its overall conformation and packing. []

Relevance: This compound shares the benzoxazole moiety with 5-bromo-2-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide. Although it lacks the benzamide core, the presence of the benzoxazole ring and the 2-methylphenyl substituent makes it structurally similar to the target compound. This structural similarity may indicate a shared pathway for synthesis or potential for similar biological activity.

N-(1,3-benzothiazol-2-yl)-3-[(4-bromophenyl)sulfamoyl]benzamide

Compound Description: This compound is part of a series of N-benzothiazol-2-yl benzamide derivatives designed as potential allosteric activators of human glucokinase. [] It features a benzothiazole ring linked to a benzamide core, with a 4-bromophenylsulfamoyl substituent on the benzamide ring.

Relevance: While this compound contains a benzothiazole ring instead of benzoxazole, it shares the benzamide core with 5-bromo-2-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide. Additionally, both compounds possess a bromine substituent, although at different positions. This shared core structure and similar substituent suggest potential for comparable biological activity and makes it a relevant related compound to the target.

Compound Description: ZENECA ZD3523 is a potent, orally active leukotriene receptor antagonist. [] It exhibits high affinity for leukotriene receptors and effectively inhibits bronchoconstriction in guinea pigs. [] Its structure features an indole core with various substituents, including a 2-methylphenylsulfonyl group and a trifluorobutylcarbamoyl group.

Relevance: This compound shares the 2-methylphenylsulfonyl moiety with 5-bromo-2-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide. Though ZENECA ZD3523 lacks the benzoxazole ring and has an indole core, the presence of this common substituent makes it a structurally related compound. This common feature suggests a possible starting point for synthetic exploration or potential for shared pharmacological targets.

Bis-[4-methoxy-3-[3-(4-fluorophenyl)-6-(4-methylphenyl)-2-(aryl)-3,3a,5,6-tetrahydro-2H-pyrazolo[3,4-d][1,3]thiazol-5-yl]phenyl]methanes

Compound Description: This series of compounds features a central methane bridge connecting two identical units containing a thiazole ring, a pyrazole ring, and various aryl substituents. [] Several compounds within this series exhibit significant nematicidal and antimicrobial activities. []

Relevance: These compounds share the 4-methylphenyl substituent with 5-bromo-2-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide. Although they lack the benzamide core and benzoxazole ring, the presence of this common substituent and their demonstrated biological activity highlights a structural relationship. It suggests the importance of this particular substituent for interacting with biological targets.

4-(5-benzo[1,3]dioxol-5-yl-4-pyridin-2-yl1H-imidazol-2-yl)-benzamide (SB-431542)

Compound Description: SB-431542 is a selective inhibitor of the transforming growth factor-beta (TGF-beta) type I receptor kinase activity. [] It effectively blocks TGF-beta signaling and reduces the production of extracellular matrix proteins, making it a potential therapeutic agent for fibrotic diseases. []

Relevance: Both SB-431542 and 5-bromo-2-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide possess a benzamide core, although with different substituents and ring systems attached. This shared core structure places them within the same broad chemical class, implying potential similarities in their chemical properties and potential for biological activity.

Properties

Product Name

5-bromo-2-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide

IUPAC Name

5-bromo-2-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide

Molecular Formula

C22H17BrN2O3

Molecular Weight

437.3 g/mol

InChI

InChI=1S/C22H17BrN2O3/c1-13-3-5-14(6-4-13)22-25-18-12-16(8-10-20(18)28-22)24-21(26)17-11-15(23)7-9-19(17)27-2/h3-12H,1-2H3,(H,24,26)

InChI Key

BWMAQHOLUYZGCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C=CC(=C4)Br)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.